

Carotegrast Methyl for In Vivo Mouse Models: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Carotegrast Methyl	
Cat. No.:	B1664470	Get Quote

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Introduction

Carotegrast methyl, also known by its development code AJM300, is an orally bioavailable small molecule antagonist of $\alpha 4$ -integrin. It is a prodrug that is hydrolyzed in the liver to its active metabolite, carotegrast. The mechanism of action involves the inhibition of $\alpha 4$ -integrin, a key adhesion molecule on the surface of lymphocytes. By blocking the interaction of $\alpha 4\beta 1$ and $\alpha 4\beta 7$ integrins with their respective ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), carotegrast methyl effectively prevents the trafficking and infiltration of inflammatory lymphocytes into the gastrointestinal tract. This targeted approach makes it a promising therapeutic agent for inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease. In preclinical studies, carotegrast methyl has demonstrated efficacy in mouse models of colitis, preventing the development of intestinal inflammation.

Data Presentation

The following table summarizes the quantitative data from a key in vivo mouse study evaluating the efficacy of **carotegrast methyl** in a colitis model.



Parameter	Dosage/Con centration	Administratio n Route	Mouse Model	Key Findings	Reference
Inhibition of Lymphocyte Homing	0.3, 3, 30 mg/kg	Single oral gavage	BALB/c mice	Dose- dependent inhibition of lymphocyte homing to Peyer's patches and an increase in peripheral lymphocyte counts.	[Sugiura et al., 2013]
Prevention of Colitis	0.03%, 0.1%, 0.3%, 1% in diet	Oral (in diet)	Adoptive transfer of IL- 10 deficient CD4+ T cells into SCID mice	Dose- dependent prevention of colitis development, as assessed by stool consistency, colon weight, and histological score. Significant inhibition of T-cell infiltration into the lamina propria.	[Sugiura et al., 2013]
Comparison to Antibody Blockade	1% in diet	Oral (in diet)	Adoptive transfer of IL- 10 deficient CD4+ T cells	The maximum efficacy of 1% carotegrast	[Sugiura et al., 2013]



into SCID methyl in the mice diet was comparable to that of a saturating dose of an anti-α4 integrin monoclonal antibody.

Signaling Pathway

The diagram below illustrates the signaling pathway targeted by carotegrast methyl.

Mechanism of action of carotegrast methyl.

Experimental Protocols Adoptive Transfer Colitis Mouse Model

This protocol describes the induction of colitis in immunodeficient mice by the transfer of pathogenic T cells, a widely used model to study IBD.

Materials:

- Donor mice: IL-10 deficient (IL-10-/-) mice on a BALB/c background
- · Recipient mice: Severe combined immunodeficient (SCID) mice on a BALB/c background
- Carotegrast methyl (AJM300)
- Powdered mouse chow
- Sterile PBS
- FACS buffer (PBS with 2% FBS)
- Antibodies for flow cytometry: Anti-CD4, Anti-CD45RB



- Cell isolation kit (e.g., CD4+ T cell isolation kit)
- Sterile syringes and needles

Protocol:

- Isolation of Pathogenic T Cells:
 - Euthanize IL-10-/- donor mice and aseptically harvest spleens.
 - Prepare a single-cell suspension from the spleens in sterile PBS.
 - Isolate CD4+ T cells using a negative selection kit according to the manufacturer's instructions.
 - Stain the isolated CD4+ T cells with fluorescently labeled anti-CD4 and anti-CD45RB antibodies.
 - Using a flow cytometer, sort the CD4+CD45RBhigh T cell population. These are the pathogenic naive T cells that will induce colitis.
 - Wash the sorted cells with sterile PBS and resuspend at a concentration of 2 x 106 cells/mL.
- Adoptive Transfer:
 - Inject each recipient SCID mouse intraperitoneally with 0.5 mL of the cell suspension (1 x 106 cells).
- Carotegrast Methyl Administration:
 - Prepare diets containing carotegrast methyl at concentrations of 0.03%, 0.1%, 0.3%, and 1% by mixing the compound with powdered mouse chow. A control group should receive the powdered chow without the drug.
 - Provide the respective diets to the different groups of mice ad libitum, starting from the day of the adoptive transfer.



- · Monitoring and Assessment of Colitis:
 - Monitor the mice daily for clinical signs of colitis, including weight loss, hunched posture, and diarrhea/loose stools.
 - After a predetermined experimental period (e.g., 6-8 weeks), euthanize the mice.
 - Measure the colon length and weight.
 - Fix a portion of the colon in 10% neutral buffered formalin for histological analysis.
 - Isolate lamina propria lymphocytes from another portion of the colon for flow cytometric analysis of T cell infiltration.
- Histological Analysis:
 - Embed the fixed colon tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).
 - Score the sections for the severity of inflammation based on the extent of inflammatory cell infiltration, epithelial hyperplasia, and goblet cell depletion.

Lymphocyte Homing Assay

This protocol is used to assess the effect of **carotegrast methyl** on the migration of lymphocytes to Peyer's patches.

Materials:

- BALB/c mice
- · Carotegrast methyl
- Vehicle for oral gavage (e.g., 0.5% methylcellulose)
- Calcein-AM (or other fluorescent cell tracker)
- Sterile PBS



Flow cytometer

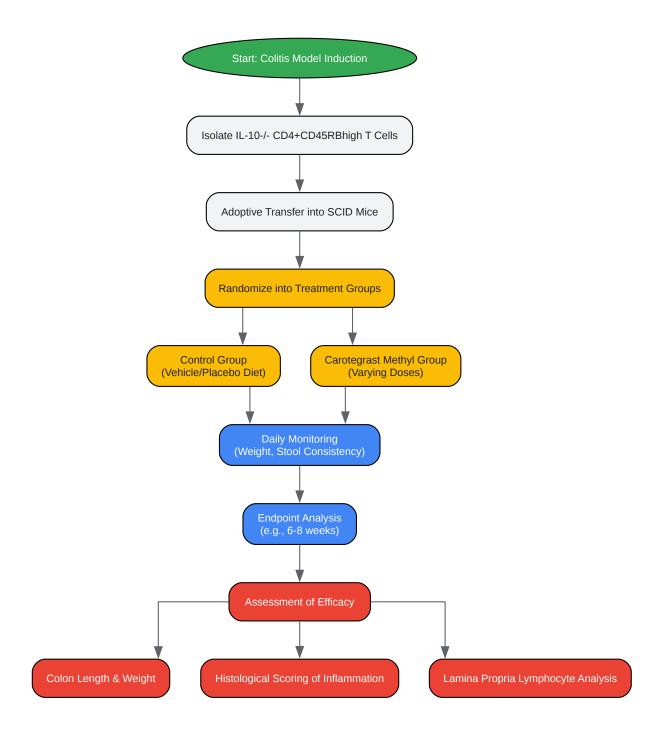
Protocol:

- Preparation of Labeled Lymphocytes:
 - Isolate mesenteric lymph node cells from donor BALB/c mice.
 - Label the cells with Calcein-AM according to the manufacturer's protocol.
 - Wash the labeled cells and resuspend in sterile PBS.
- Drug Administration:
 - Administer carotegrast methyl (0.3, 3, or 30 mg/kg) or vehicle to recipient BALB/c mice via oral gavage.
- · Cell Injection:
 - One hour after drug administration, inject the labeled lymphocytes intravenously into the recipient mice.
- Tissue Harvest and Analysis:
 - One hour after cell injection, euthanize the mice and harvest the Peyer's patches.
 - Prepare single-cell suspensions from the Peyer's patches.
 - Analyze the cell suspensions by flow cytometry to quantify the number of fluorescently labeled lymphocytes that have homed to the Peyer's patches.
 - Concurrently, collect peripheral blood to measure the number of circulating labeled lymphocytes.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating **carotegrast methyl** in a mouse model of colitis.





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Workflow for in vivo evaluation of carotegrast methyl.







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